molecular formula C24H21NO4S B491889 N-(naphthalene-1-sulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide CAS No. 670259-86-6

N-(naphthalene-1-sulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide

Cat. No.: B491889
CAS No.: 670259-86-6
M. Wt: 419.5g/mol
InChI Key: GWODWVSEADSURP-UHFFFAOYSA-N
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Description

N-(naphthalene-1-sulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide: is a complex organic compound characterized by its unique structural features. It contains a naphthalene sulfonyl group and an oxatricyclo framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalene-1-sulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide typically involves multiple steps. The starting material is often naphthalene-1-sulfonyl chloride, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired compound. The reaction conditions usually involve the use of organic solvents like chloroform or acetone, and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of N-(naphthalene-1-sulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research .

Properties

IUPAC Name

N-naphthalen-1-ylsulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16(26)25(30(27,28)24-12-6-8-17-7-2-3-9-19(17)24)18-13-14-23-21(15-18)20-10-4-5-11-22(20)29-23/h2-3,6-9,12-15H,4-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWODWVSEADSURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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